ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms opposite each other. It also contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic indole and pyridazine rings, along with the various substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole and pyridazine rings are known to undergo various chemical reactions. For example, indoles can participate in electrophilic substitution reactions, while pyridazines can undergo reactions with nucleophiles at the 3-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups could make it more soluble in polar solvents .Scientific Research Applications
Transformations and Synthetic Applications
- Ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates were prepared through a series of reactions starting with Michael addition, substitution, and cyclization. These processes highlight the compound's potential in synthesizing imidazolone derivatives with clean individual reactions in a one-pot sequence (Bezenšek et al., 2012).
Antimicrobial Applications
- New quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate exhibited potential as antimicrobial agents against various bacteria and fungi, showcasing the versatility of ethyl derivatives in drug development (Desai et al., 2007).
- Pyrimidine derivatives synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate were evaluated for their antimicrobial properties, indicating the compound's utility in creating products with potential antimicrobial applications (Farag et al., 2008).
Pharmacological Screening
- 3, 4-Dihydropyrimidin-2-one derivatives, synthesized through a reaction involving ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates, showed significant antimicrobial activity against several bacterial and fungal species. This underscores the potential pharmaceutical applications of such compounds in treating infections (Dey et al., 2022).
Herbicidal and Antimitotic Activities
- Synthesis of 4-(3-Trifluoromethylphenyl)pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, led to compounds with notable herbicidal activities. This research opens avenues for the development of new agrochemicals based on ethyl derivatives (Xu et al., 2008).
- The exploration of ring analogues and derivatives of ethyl compounds as antimitotic agents with anticancer activity indicates the compound's potential in cancer treatment. The study showed that structural modifications could significantly impact biological activity, highlighting the importance of chemical structure in drug design (Temple & Rener, 1992).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-30-23(29)22-20(14-21(28)27(26-22)17-8-4-3-5-9-17)24-13-12-16-15-25-19-11-7-6-10-18(16)19/h3-11,14-15,24-25H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLWBDUGFQYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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